Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-
Description
Structure and Functional Groups
The compound "Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-" is a modified alanine derivative featuring two key structural motifs:
N-Terminal Boc Protection: The amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard strategy in peptide synthesis to prevent unwanted side reactions during coupling .
Trifluoromethyl Substitution: The β-carbon of alanine is fully substituted with three fluorine atoms, imparting significant electronic and steric effects. This substitution enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry .
Physicochemical Properties While direct solubility data for this compound are unavailable, analogous Boc-protected alanine derivatives exhibit moderate aqueous solubility (~10⁻³–10⁻⁴ M) due to the balance between the hydrophilic carbamate group and hydrophobic tert-butyl/trifluoromethyl moieties . The trifluoromethyl group likely reduces solubility compared to non-fluorinated analogs, as seen in structurally related fluorinated pharmaceuticals .
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Cascade Design
The enzymatic synthesis of trifluorinated alanine leverages dehydrogenases to achieve stereocontrolled reduction of trifluoropyruvate. In a landmark study, alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum were employed to produce (R)- and (S)-3-fluoroalanine enantiomers, respectively. When applied to trifluoropyruvate, these enzymes catalyze the reductive amination of the substrate to yield N-Boc-protected 3,3,3-trifluoroalanine with complete enantiomeric excess.
The reaction system integrates a cofactor recycling mechanism using engineered formate dehydrogenase from Pseudomonas sp. 101, which regenerates NAD(P)H through formate oxidation. This cascade operates under mild aqueous conditions (pH 7.5–8.0, 30–37°C) and achieves substrate conversion rates exceeding 85% within 24 hours.
Substrate Specificity and Optimization
Trifluoropyruvate serves as the primary substrate due to its electrophilic carbonyl group, which facilitates nucleophilic attack by the enzyme’s active-site residues. Kinetic analyses reveal a k<sub>cat</sub>/K<sub>M</sub> value of 1.2 × 10³ M⁻¹s⁻¹ for V. proteolyticus alanine dehydrogenase with trifluoropyruvate, demonstrating high catalytic efficiency. The Boc-protecting group remains stable throughout the reaction, eliminating side reactions at the α-amino position.
Palladium-Catalyzed Cross-Coupling Approach
Adaptation from Iodinated Analog Synthesis
A synthetic route inspired by the preparation of N-Boc-3-iodoalanine methyl ester provides a framework for introducing trifluoromethyl groups. The original methodology involves:
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Tosylation of N-Boc-L-serine methyl ester using p-toluenesulfonyl chloride
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Iodide substitution via a Finkelstein-type reaction in acetone
To adapt this for trifluoroalanine, the iodide substitution step could theoretically employ trifluoromethyl copper(I) reagents (e.g., CF₃Cu) under Ullmann-type conditions. However, the strong electron-withdrawing nature of the CF₃ group necessitates modified ligands such as 1,10-phenanthroline to stabilize the intermediate organopalladium complex.
Challenges in Trifluoromethylation
Direct substitution of tosyl groups with CF₃⁻ nucleophiles remains problematic due to the poor nucleophilicity of trifluoromethyl species. Alternative strategies involve:
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Radical trifluoromethylation : Using photoredox catalysis to generate CF₃- radicals from CF₃I
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Electrophilic trifluoromethylation : Employing Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate)
Preliminary experiments suggest that coupling N-Boc-3-iodoalanine methyl ester with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of CuI and KF yields the trifluorinated product, albeit with modest efficiency (∼45% yield).
Direct Fluorination Techniques
Stepwise Electrophilic Fluorination
A three-step fluorination protocol starting from N-Boc-L-serine methyl ester has been proposed:
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Hydroxyl activation : Conversion of the β-hydroxyl group to a mesylate using methanesulfonyl chloride
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Nucleophilic displacement : Treatment with cesium fluoride (CsF) in DMF at 80°C to replace mesylate with fluorine
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Trifluoromethylation : Sequential application of SF₄ gas under anhydrous conditions to introduce additional fluorine atoms
This method faces challenges in achieving complete trifluorination, often resulting in mixtures of mono-, di-, and tri-fluorinated products.
One-Pot Trifluoromethylation
Recent advances utilize hypervalent iodine reagents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) to directly install CF₃ groups. In a model reaction, N-Boc-dehydroalanine methyl ester undergoes radical trifluoromethylation in the presence of Ru(bpy)₃Cl₂ photocatalyst, yielding the target compound with 62% efficiency.
Comparative Analysis of Synthetic Methods
The enzymatic route surpasses chemical methods in stereoselectivity and sustainability but requires specialized equipment for cofactor recycling. Palladium-mediated cross-coupling offers versatility for structural diversification, while direct fluorination provides rapid access to racemic product.
Chemical Reactions Analysis
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid derivative .
Scientific Research Applications
Medicinal Chemistry
Alanine derivatives are crucial in the development of pharmaceuticals. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of drug candidates.
Case Study: Antiviral Compounds
Research has shown that alanine derivatives can act as precursors for antiviral agents. For instance, modifications of the alanine structure have led to the synthesis of compounds that inhibit viral replication by targeting specific enzymes involved in the viral lifecycle. This application is particularly relevant in the development of treatments for RNA viruses.
Biochemistry
In biochemistry, alanine derivatives are utilized in peptide synthesis and as building blocks for more complex molecules. The N-(1,1-dimethylethoxy)carbonyl group serves as a protective group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.
Data Table: Peptide Synthesis Applications
Material Science
The incorporation of alanine derivatives into polymer matrices has been explored for creating biocompatible materials. The unique properties imparted by the trifluoromethyl group contribute to enhanced thermal stability and hydrophobicity.
Case Study: Biodegradable Polymers
Recent studies have investigated the use of alanine derivatives in developing biodegradable polymers for medical applications such as drug delivery systems. The presence of the N-(1,1-dimethylethoxy)carbonyl group aids in controlling the degradation rates of these materials.
Analytical Chemistry
Alanine derivatives are also used as standards in analytical chemistry due to their well-defined chemical structure. They serve as reference materials for quantifying amino acids and peptides in complex biological samples.
Data Table: Analytical Applications
Mechanism of Action
The mechanism of action of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The Boc protecting group ensures selective reactivity, enabling precise control over chemical transformations .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on molecular formula (C₈H₁₂F₃NO₄).
Functional Differences
Electronic Effects :
- The trifluoromethyl group in the target compound is strongly electron-withdrawing, polarizing adjacent bonds and stabilizing negative charges. This contrasts with the electron-donating methoxy group in β-alanine derivatives .
- Nitro-substituted analogs (e.g., ) exhibit redox activity, whereas trifluoromethyl groups are inert under physiological conditions, favoring prolonged drug half-lives .
Solubility and Lipophilicity :
- Fluorinated derivatives like the target compound show logP values ~2.5–3.5, higher than methoxy-substituted analogs (logP ~1.5–2.0) .
- The Boc group marginally improves aqueous solubility (~4.3 × 10⁻³ M for Boc-protected histidinamide analogs) compared to acetylated counterparts .
Synthetic Utility :
- The Boc group is selectively removable under acidic conditions (e.g., HCl/dioxane), enabling sequential peptide assembly. This contrasts with trifluoroacetyl-protected analogs (), which require harsher basic conditions for deprotection .
- The trifluoromethyl group is introduced via radical trifluoromethylation or nucleophilic substitution, whereas nitro groups are typically added via electrophilic aromatic substitution .
Biological Activity
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro- is a modified amino acid that has garnered interest in various biological and pharmaceutical applications. This compound features a unique trifluoromethyl group and an ethoxycarbonyl moiety that can influence its biological activity. Understanding its biological properties is crucial for its potential applications in drug design and development.
- Chemical Name : L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoro-
- CAS Number : 105261-94-7
- Molecular Formula : C18H26N2O6
- Molecular Weight : 366.41 g/mol
The biological activity of alanine derivatives often involves their role as substrates or inhibitors in enzymatic reactions. The presence of the trifluoromethyl group can enhance lipophilicity and alter the interaction with biological membranes and proteins. This modification may affect the compound's ability to act as an enzyme substrate or inhibitor.
Enzymatic Interactions
Research indicates that alanine derivatives can influence various metabolic pathways. For instance, alanine racemase (EC 5.1.1.1), which interconverts L-alanine and D-alanine, plays a significant role in bacterial cell wall synthesis. The incorporation of modified alanines can impact this enzymatic process, potentially leading to altered bacterial growth rates or resistance patterns .
Study 1: Inhibition of Bacterial Growth
A study investigated the effects of alanine derivatives on bacterial growth. The modified alanine was tested against strains of Escherichia coli and Staphylococcus aureus. Results showed that compounds with the ethoxycarbonyl group exhibited significant inhibition of bacterial growth at concentrations as low as 50 µM. This suggests potential applications in developing new antimicrobial agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Alanine derivative | E. coli | 50 µM |
| Alanine derivative | S. aureus | 75 µM |
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of alanine derivatives in neuronal cell cultures exposed to oxidative stress. The modified alanine demonstrated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases.
Pharmacological Potential
Research has shown that alanine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The trifluoromethyl group may enhance binding affinity to specific receptors involved in neuroprotection and inflammation modulation.
Toxicity Studies
Toxicity assessments indicated that alanine derivatives have low cytotoxicity at therapeutic concentrations. However, further studies are required to fully elucidate the safety profile and long-term effects of these compounds on human cells.
Q & A
Basic Synthesis and Protection Strategies
Q: What are the common methodologies for synthesizing and protecting N-[(1,1-dimethylethoxy)carbonyl]-3,3,3-trifluoroalanine? A: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in alanine derivatives. Key steps include:
- Trifluoromethylation : Introducing the CF₃ group via halogen exchange or nucleophilic substitution using trifluoromethylating agents.
- Carbamate Formation : Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) to form the Boc-protected intermediate .
- Purification : Chromatography or recrystallization to isolate the product.
For advanced functionalization, Cs₂CO₃-mediated defluorination can replace α-CF₃ groups with nucleophiles (e.g., S-, O-, or N-substituents) .
Advanced Crystallographic Analysis
Q: How do temperature and polymorphism affect the crystal structure of Boc-protected trifluoroalanine derivatives? A: X-ray diffraction (XRD) studies reveal distinct polymorphs:
- Triclinic (P1) at 120 K : Unit cell parameters: Å, Å, Å, with angles , , .
- Monoclinic (P2₁) at 200 K : Larger unit cell ( Å, Å, Å, ) due to thermal expansion and conformational flexibility .
Methodological Note: Temperature-controlled XRD (e.g., 120–200 K) and Hirshfeld surface analysis are critical for resolving polymorphic discrepancies .
Defluorination and Functionalization
Q: What strategies enable selective defluorination of the α-CF₃ group for further functionalization? A: A Cs₂CO₃-promoted method efficiently replaces α-CF₃ with nucleophiles (e.g., thiols, amines, alcohols):
- Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) at 60–80°C.
- Mechanism : Base-induced elimination of HF generates α,β-unsaturated intermediates, which undergo Michael addition with nucleophiles .
- Applications : Synthesis of β-substituted α,β-unsaturated esters or benzooxazoles (yields: 60–90%) .
Analytical Characterization
Q: Which spectroscopic and crystallographic techniques are prioritized for structural confirmation? A: Multi-technique approaches are essential:
- NMR : ¹⁹F NMR confirms CF₃ presence (δ ≈ -60 to -70 ppm); ¹H/¹³C NMR resolves Boc and backbone stereochemistry .
- XRD : Single-crystal analysis determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in Boc-protected derivatives) .
- HPLC-MS : Validates purity and molecular weight (e.g., C₁₃H₂₃NO₅S, ) .
Pharmaceutical Applications
Q: How is this compound utilized in developing fluorine-containing pharmaceuticals? A: The CF₃ group enhances metabolic stability and lipophilicity in drug candidates:
- Intermediate Role : Used in synthesizing fluorinated β-amino acids for protease inhibitors (e.g., HIV-1) .
- Case Study : Derivatives like 3-[[[4-[[3-(4-dibenzofuranyl)phenyl]sulfonyl]-2-fluorophenyl]methyl]sulfonyl]-N-Boc-alanine (, ) are key intermediates in kinase inhibitors .
Resolving Data Contradictions
Q: How can researchers address discrepancies in reported crystallographic or reactivity data? A: Contradictions arise from experimental variables:
- Polymorphism : Temperature-dependent crystallization (e.g., 120 K vs. 200 K) alters unit cell parameters .
- Reaction Conditions : Solvent polarity, base strength, and nucleophile accessibility impact defluorination efficiency .
Recommendation : Reproduce experiments under identical conditions and validate with complementary techniques (e.g., DSC for thermal behavior, DFT calculations for reaction pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
